Meta-Formyl Regiochemistry: Differential Synthetic Utility vs. Para- and Ortho- Isomers
The 3-formyl (meta) substitution pattern of CAS 1198285-38-9 places the aldehyde electrophile at a 120° angle from the piperidine C–N bond vector, in contrast to the 180° linear geometry of the para isomer (CAS 732275-93-3) or the sterically hindered 60° ortho arrangement . In Pd-catalyzed Suzuki cross-coupling–reduction sequences for α-heteroaryl piperidine synthesis, meta-substituted aryl boronate esters yield product distributions distinct from para-substituted variants, with meta-substituted scaffolds often showing improved selectivity for certain receptor subtypes due to altered dihedral angle preferences [1]. No published direct kinetic comparison exists for this specific compound; however, the differential synthetic outcome of meta vs. para formyl substitution in reductive amination has been documented: meta-substituted benzaldehydes exhibit Hammett σmeta values of +0.35, while para analogs show σpara values of +0.42, resulting in measurably different imine formation rates under identical conditions [2].
| Evidence Dimension | Aldehyde electronic character (Hammett substituent constant) governing imine formation rate in reductive amination |
|---|---|
| Target Compound Data | σmeta ≈ +0.35 (estimated for 3-formyl substituent; no direct measurement published for CAS 1198285-38-9) |
| Comparator Or Baseline | tert-Butyl 4-(4-formylphenyl)piperidine-1-carboxylate (CAS 732275-93-3): σpara ≈ +0.42 |
| Quantified Difference | Δσ ≈ 0.07; meta-formyl is approximately 15–20% less electron-withdrawing than para-formyl, predicting faster imine formation but slightly slower reduction kinetics |
| Conditions | Reductive amination with primary amines, NaBH(OAc)3 or NaBH3CN, DCE or THF, room temperature (class-level inference from substituted benzaldehyde literature) |
Why This Matters
The distinct electronic profile of the meta-formyl group enables tunable imine formation kinetics, directly influencing yield and purity in library synthesis when specific reaction rates are required for parallel or automated workflows.
- [1] Butcher, K. J.; et al. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling–reduction sequence. J. Org. Chem. 2014, 79 (2), 944–951. DOI: 10.1021/jo402505e. Available at: https://pubmed.ncbi.nlm.nih.gov/24372385 (accessed 2026-05-01). View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91 (2), 165–195. DOI: 10.1021/cr00002a004. (Class-level Hammett σ values for meta- and para-formyl substituents on benzaldehyde). View Source
